2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide
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Overview
Description
2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline moiety, a sulfonamide group, and an ethoxy substituent, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Ethoxy Substitution: The ethoxy group is introduced via an etherification reaction, where the sulfonamide derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. The quinoline moiety is known for its antimicrobial properties, and the compound’s structure can be optimized for enhanced activity against specific pathogens.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The quinoline moiety can intercalate with DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide: Unique due to its specific combination of functional groups.
Quinoline derivatives: Known for their antimicrobial and antimalarial properties.
Sulfonamide derivatives: Widely used as antibiotics and enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-N,N-dimethyl-5-(quinolin-3-ylmethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-26-19-10-9-17(12-20(19)27(24,25)23(2)3)21-13-15-11-16-7-5-6-8-18(16)22-14-15/h5-12,14,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGUVWOPVVWGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NCC2=CC3=CC=CC=C3N=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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